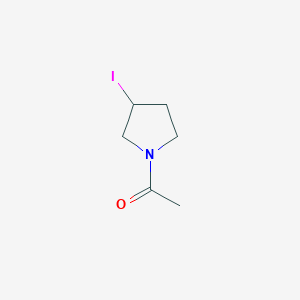

1-(3-Iodopyrrolidin-1-yl)ethanone

Description

Significance within Organic Synthesis and Heterocyclic Chemistry Research

1-(3-Iodopyrrolidin-1-yl)ethanone serves as a valuable building block in the fields of organic synthesis and medicinal chemistry. evitachem.com Its significance lies in its structure, which allows it to participate in a variety of chemical reactions to create more intricate molecules. evitachem.com The presence of the iodine atom is particularly crucial; it can be readily substituted by a wide range of nucleophiles, such as amines, thiols, or alkoxides, enabling the introduction of diverse functional groups. evitachem.com

Furthermore, the compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions, including Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds and constructing complex molecular frameworks. evitachem.commdpi.com This reactivity makes this compound a key intermediate in the synthesis of specialty chemicals and potential pharmaceutical agents. evitachem.comlookchem.com The synthesis of the compound itself typically involves the iodination of a pyrrolidine (B122466) derivative, followed by acylation to introduce the ethanone (B97240) (acetyl) group. evitachem.com

Overview of Pyrrolidine-Based Acetamides in Chemical Methodologies

Pyrrolidine-based structures are of immense interest in chemistry, largely because the pyrrolidine ring is a core component of numerous natural products, alkaloids like nicotine, and FDA-approved drugs. nih.govwikipedia.org The five-membered saturated ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.gov

The introduction of an acetamide (B32628) group (forming an N-acetylpyrrolidine) modifies the chemical properties of the parent heterocycle. The nitrogen atom of pyrrolidine is basic, but when it forms an amide, its basicity is significantly reduced. wikipedia.orgnih.gov This modification is crucial in synthetic design, influencing the molecule's reactivity and interaction with biological targets.

Substituted chiral pyrrolidines are also central to the field of organocatalysis, where they are used to promote chemical transformations in an efficient and enantioselective manner. mdpi.com Pyrrolidine-based acetamides, as functionalized derivatives, are key intermediates in the asymmetric construction of these chiral pyrrolidines, highlighting their fundamental role in developing modern synthetic methodologies. mdpi.com

Context of Iodo-Substituted Heterocycles in Modern Synthetic Approaches

In modern synthetic chemistry, an iodine substituent on a heterocyclic ring is far more than a simple heavy atom. It is a highly versatile functional handle for advanced molecular construction. mdpi.com Iodine has been recognized as an efficient, non-toxic, and readily available reagent for electrophilic cyclization reactions, a process used to create novel iodo-functionalized heterocyclic molecules. rsc.orgnih.gov These reactions often proceed under mild conditions and tolerate a wide variety of other functional groups. rsc.org

Iodo-substituted heterocycles are prized precursors for a range of powerful chemical reactions. mdpi.com Aromatic and heterocyclic iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles.

Moreover, the use of molecular iodine as a catalyst in organic synthesis has gained traction due to its low cost and eco-friendliness. nih.govniscpr.res.inresearchgate.net It can act as a mild Lewis acid to catalyze reactions like esterifications and the formation of acetals. niscpr.res.inresearchgate.net This dual role of iodine—as both a key part of the substrate and as a potential catalyst—ensures that iodo-substituted heterocycles like this compound remain central to the development of efficient and innovative synthetic strategies. niscpr.res.inumn.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodopyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCWBWLVIQIHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies Applied to 1 3 Iodopyrrolidin 1 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(3-Iodopyrrolidin-1-yl)ethanone, NMR studies are crucial for confirming the connectivity of the atoms and for understanding the conformational dynamics of the five-membered pyrrolidine (B122466) ring, which can exist in various puckered conformations.

Multi-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Spatial Proximity and Connectivity Investigations

Multi-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for elucidating the complete bonding framework and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks within the pyrrolidine ring and the ethyl group of the ethanone (B97240) moiety.

TOCSY (Total Correlation Spectroscopy) would extend these correlations to reveal entire spin systems, connecting protons that are coupled to each other through a chain of couplings.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton, for instance, by correlating the acetyl protons to the carbonyl carbon and the pyrrolidine ring carbons.

Despite the power of these techniques, detailed research findings, including published 2D NMR spectra (COSY, TOCSY, HSQC, HMBC) specifically for this compound, are not available in the reviewed scientific literature.

Solid-State NMR Applications in Elucidating Crystalline Forms and Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid states. This technique is particularly useful for studying polymorphism, identifying different crystalline forms, and understanding molecular motions in the solid phase. For this compound, ssNMR could reveal details about the rigidity of the pyrrolidine ring, the orientation of the acetyl group, and any intermolecular interactions involving the iodine atom in the solid state.

However, a review of available scientific literature indicates that no solid-state NMR studies have been published for this compound.

X-ray Crystallography and Single-Crystal Diffraction Studies of Intermolecular Interactions and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would offer a detailed view of the crystal packing, revealing any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and halogen bonding involving the iodine atom. This information is crucial for understanding the solid-state properties of the compound.

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Environment Analysis in Research Contexts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected for the carbonyl (C=O) stretch of the amide group, C-H stretching and bending vibrations of the pyrrolidine ring and the methyl group, and C-N stretching vibrations. The C-I stretch would also be expected, though it may be weak and in the low-frequency region of the spectrum.

Specific experimental FT-IR and Raman spectra accompanied by detailed band assignments from research studies on this compound are not documented in the available literature. Such data would provide valuable confirmation of the functional groups present and could offer insights into the molecular symmetry and intermolecular interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a key tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 239.05 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺). evitachem.com

The fragmentation of the molecular ion would likely involve characteristic losses, such as the loss of an iodine atom, an acetyl group, or cleavage of the pyrrolidine ring. Elucidation of these fragmentation pathways provides valuable evidence for the molecular structure.

Computational Chemistry and Theoretical Investigations of 1 3 Iodopyrrolidin 1 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework to explore the electronic distribution, stability, and reactivity of 1-(3-iodopyrrolidin-1-yl)ethanone.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various ground-state properties of this compound.

Furthermore, DFT is used to calculate electronic properties that are crucial for predicting reactivity. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's nucleophilic and electrophilic centers. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT, such as the Fukui functions and the dual descriptor, can pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. In the case of this compound, the iodine-bearing carbon is a potential electrophilic site, while the oxygen of the ethanone (B97240) group is a likely nucleophilic center.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for similar compounds, as specific literature on this exact molecule is not available.)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy for determining electronic structure. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for the electronic energies and properties of this compound.

These high-accuracy calculations are particularly valuable for validating the results obtained from DFT and for investigating systems where electron correlation effects are significant. For this compound, ab initio calculations can provide a more refined understanding of the subtle electronic effects introduced by the iodine substituent and the ethanone group on the pyrrolidine (B122466) ring.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pyrrolidine ring and the rotation of the ethanone group give rise to a complex conformational landscape for this compound. Computational methods are essential for mapping the potential energy surface (PES) and identifying the most stable conformers. scispace.comnih.govmdpi.comwikipedia.org

Ring Puckering and Inversion Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, most commonly described as "envelope" and "twist" forms. nih.govresearchgate.netresearchgate.netunito.it The specific pucker is defined by the out-of-plane displacement of one or two carbon atoms. In substituted pyrrolidines, the nature and position of the substituent significantly influence the preferred ring pucker.

For this compound, the iodine atom at the C3 position will have a substantial impact on the ring's conformational equilibrium. Computational studies on similar 3-substituted pyrrolidines have shown that the substituent can favor either an axial or an equatorial position, leading to different ring puckers. The relative energies of these conformers can be calculated to determine the most stable arrangement. The interconversion between these puckered forms occurs via a low-energy barrier, and the dynamics of this process can be investigated using computational techniques. Studies on proline, a well-known pyrrolidine derivative, have extensively characterized these puckering dynamics. nih.govresearchgate.netresearchgate.net

Table 2: Calculated Relative Energies of Pyrrolidine Ring Puckers in a Model 3-Substituted Pyrrolidine (Note: This data is illustrative and based on general findings for substituted pyrrolidines.)

| Conformation | Relative Energy (kcal/mol) |

| C3-endo (Iodine axial) | 0.5 |

| C3-exo (Iodine equatorial) | 0.0 |

| C2-endo | 1.2 |

| C2-exo | 1.5 |

Rotational Barriers of the Ethanone Moiety

The rotation of the ethanone group around the C-N bond is another important conformational feature of this compound. This rotation is hindered due to the partial double bond character of the amide C-N bond. Computational methods can be used to calculate the rotational barrier, which corresponds to the energy difference between the planar (low energy) and perpendicular (high energy) arrangements of the ethanone group relative to the pyrrolidine ring.

Studies on N-acetylpyrrolidine, a closely related compound, have determined this rotational barrier both experimentally and computationally. acs.org These studies provide a good estimate for the expected barrier in this compound. The presence of the iodine substituent may have a minor electronic effect on the magnitude of this barrier.

Table 3: Calculated Rotational Barrier for the Ethanone Group in N-Acetylpyrrolidine (Note: This data is based on literature values for N-acetylpyrrolidine.)

| Parameter | Value (kcal/mol) |

| Rotational Barrier | 15 - 20 |

Computational Studies of Reaction Mechanisms Involving the Iodo-Pyrrolidine System

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgsmu.edunih.gov For this compound, several reaction types can be investigated computationally.

One of the most important reactions for this molecule is likely to be nucleophilic substitution at the carbon atom bearing the iodine. The iodine atom is a good leaving group, making this position susceptible to attack by nucleophiles. Computational studies can model the reaction pathway, identifying the transition state structure and calculating the activation energy. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a given transformation. The mechanism can proceed through a concerted SN2 pathway or a stepwise SN1 pathway, and computational analysis can help to distinguish between these possibilities. Studies on the nucleophilic substitution of thiophenes with pyrrolidine provide a framework for how such reactions can be computationally investigated. nih.gov

Furthermore, the ethanone group can also participate in reactions. For example, the carbonyl oxygen can act as a proton acceptor, and the alpha-protons can be involved in enolate formation. The reactivity of the N-acyl group in pyrrolidines can be explored through computational modeling of various reaction conditions.

By mapping the potential energy surface for these reactions, computational chemists can provide a detailed, atomistic view of the transformation, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the iodine, as the carbon-iodine bond is the most likely site for reactivity. numberanalytics.com Computational methods can map the potential energy surface of such a reaction, identifying the low-energy pathways from reactants to products.

A critical aspect of this mapping is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. Finding the TS geometry and its associated energy barrier (activation energy) is crucial for understanding reaction kinetics. youtube.com Methods like Density Functional Theory (DFT) are commonly employed for this purpose. For a reaction involving this compound, such as its reaction with a nucleophile (Nu⁻), the process would involve:

Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the product (the substituted pyrrolidine), and an initial guess of the transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the Berny algorithm or quadratic synchronous transit (QST) methods are used to locate the exact transition state structure. youtube.com

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and the formation of the C-Nu bond).

Theoretical studies on similar nucleophilic substitutions on iodo-heterocycles and iodoalkanes show that the reaction can proceed through different mechanisms, such as a concerted S_N2 pathway or a stepwise pathway involving an intermediate. nih.govresearchgate.net Computational analysis can distinguish between these pathways by locating all relevant intermediates and transition states. For example, a concerted S_N2 reaction would be characterized by a single transition state, whereas a stepwise mechanism would involve at least one intermediate species flanked by two transition states.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound This table is illustrative and based on typical values for S_N2 reactions on alkyl iodides.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (C₆H₁₀INO + Nu⁻) | 0.0 | Separated reactants at their minimum energy geometry. |

| Transition State ([Nu---C₆H₁₀INO---I]⁻) | +20.9 | Highest energy point, characterized by partial bond formation and breaking. nih.gov |

| Products (C₆H₁₀NO-Nu + I⁻) | -15.0 | Separated products at their minimum energy geometry. |

Solvation Effects on Reactivity Using Computational Models

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models are essential for understanding these solvation effects on the reactivity of molecules like this compound. youtube.com Solvation models are generally categorized into two types: implicit and explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comyoutube.com This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent. For a reaction involving polar or charged species, such as the transition state of a nucleophilic substitution, a polar solvent would be expected to lower the activation energy by stabilizing the charge separation, thereby accelerating the reaction. youtube.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, and these specific interactions could influence the conformation of the pyrrolidine ring and the accessibility of the C-I bond to a nucleophile.

A hybrid approach combining an explicit description of the first solvation shell with an implicit model for the bulk solvent often provides a good balance between accuracy and computational cost. Studies on the iodine-starch complex have shown that the solvation network is crucial in controlling the geometric and electronic structure. assumption.edu

Table 2: Illustrative Solvation Free Energies (ΔG_solv) for a Hypothetical Reaction Species of this compound This table demonstrates the general trend of how solvation energies change for different species in solvents of varying polarity.

| Species | ΔG_solv in Cyclohexane (ε ≈ 2.0) (kcal/mol) | ΔG_solv in Water (ε ≈ 78.4) (kcal/mol) |

|---|---|---|

| Reactant (Neutral) | -2.5 | -4.0 |

| Transition State (Anionic) | -20.0 | -60.0 |

| Product (Neutral) | -3.0 | -5.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Non-Biological Systems

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a "computational microscope" to view molecular motion and interactions. acs.org For this compound in a non-biological context, MD simulations can be used to study its conformational dynamics, diffusion in a solvent, and interactions with other molecules.

An MD simulation for this compound would typically involve:

System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a chosen solvent (e.g., water, chloroform, or dimethyl sulfoxide).

Force Field Application: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS) is assigned to describe the potential energy of the system as a function of atomic positions.

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. Simulations for small molecules are often run for nanoseconds to microseconds. nih.govresearchgate.net

From the resulting trajectory, various properties can be analyzed. For instance, the conformational flexibility of the five-membered pyrrolidine ring, which can adopt "envelope" or "twist" conformations, can be characterized. The rotation around the C-N amide bond can also be investigated, as it is known to have a significant rotational barrier. Furthermore, the radial distribution function can be calculated to understand the structure of the solvent around the solute molecule, revealing how solvent molecules arrange themselves around the iodine atom and the acetyl group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. rsc.org For this compound, key spectroscopic parameters like NMR chemical shifts can be calculated.

The standard approach for predicting NMR spectra involves:

Conformational Search: Since NMR chemical shifts are highly sensitive to molecular geometry, a thorough search for low-energy conformers of the molecule is performed.

Geometry Optimization and Shielding Calculation: The geometry of each significant conformer is optimized, typically using DFT. Then, the magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbital (GIAO).

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged, weighted by their Boltzmann population at a given temperature, to yield the final predicted spectrum.

Recent advances using machine learning algorithms trained on large experimental databases have also shown high accuracy in predicting ¹H NMR chemical shifts. nih.govnih.gov These methods can provide rapid and reliable predictions from a chemical structure. Such calculations would be invaluable for confirming the identity and purity of synthesized this compound and for distinguishing between potential stereoisomers.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes. The values are estimated based on typical shifts for N-acetylpyrrolidine and iodoalkanes. The numbering follows standard IUPAC rules for the pyrrolidine ring, starting from the nitrogen.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Acetyl) | 169.0 | Typical amide carbonyl carbon. |

| CH₃ (Acetyl) | 21.5 | Typical acetyl methyl carbon. |

| C2 (Pyrrolidine) | 46.0 | Adjacent to the nitrogen atom. |

| C3 (Pyrrolidine) | 25.0 | Carbon bearing the iodine atom; significantly shifted upfield by the heavy atom effect. |

| C4 (Pyrrolidine) | 35.0 | Beta to the iodine atom. |

| C5 (Pyrrolidine) | 47.5 | Adjacent to the nitrogen atom. |

Reactivity Profiles and Reaction Mechanisms of 1 3 Iodopyrrolidin 1 Yl Ethanone

Nucleophilic Substitution Reactions at the Iodine-Bearing Carbonnih.gov

The iodine atom on the C3 position of the pyrrolidine (B122466) ring is an excellent leaving group, making the corresponding carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions allow for the introduction of diverse functional groups at this position.

Mechanistic Studies (SN1, SN2)

Nucleophilic substitution at the secondary carbon of 1-(3-Iodopyrrolidin-1-yl)ethanone can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions. libretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the iodine leaving group. masterorganicchemistry.com This backside attack proceeds through a five-membered transition state. masterorganicchemistry.com The reaction rate for an SN2 process is dependent on the concentrations of both the substrate and the nucleophile. quora.comsavemyexams.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but leave the nucleophile relatively free and reactive. libretexts.orgpatsnap.com For this compound, the secondary nature of the carbon creates some steric hindrance, but the SN2 pathway remains highly plausible under appropriate conditions. masterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the carbon-iodine bond to form a planar, sp²-hybridized secondary carbocation intermediate. masterorganicchemistry.comquora.com This step is favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the iodide leaving group through hydrogen bonding. libretexts.orgpatsnap.com The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face of the planar intermediate. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. quora.compatsnap.com Given that secondary carbocations are less stable than tertiary ones, the SN1 pathway for this compound generally requires conditions that strongly favor ionization, such as the use of a weak nucleophile that is also the solvent (solvolysis). masterorganicchemistry.comsavemyexams.com

In practice, reactions of secondary halides like this compound often exist in a "borderline" region, where both SN1 and SN2 mechanisms may compete. masterorganicchemistry.com

| Reaction Type | Nucleophile | Solvent | Favored Mechanism |

| Alkylation | R-S⁻ (Thiolate) | Polar Aprotic (e.g., DMSO) | SN2 |

| Azide (B81097) Formation | N₃⁻ | Polar Aprotic (e.g., DMF) | SN2 |

| Solvolysis | H₂O or ROH | Polar Protic (e.g., H₂O, EtOH) | SN1 |

| Cyanation | CN⁻ | Polar Aprotic (e.g., DMSO) | SN2 |

Stereochemical Outcomes of Substitution

The stereochemistry of the product is directly dictated by the reaction mechanism. quora.com

SN2 Reactions : Due to the requisite backside attack, SN2 reactions proceed with a complete inversion of configuration at the chiral center. masterorganicchemistry.comquora.com If starting with an enantiomerically pure (S)-1-(3-Iodopyrrolidin-1-yl)ethanone, the product will be the corresponding (R)-substituted pyrrolidine.

SN1 Reactions : The formation of a planar carbocation intermediate in the SN1 mechanism means that the subsequent nucleophilic attack can occur from either the top or bottom face with roughly equal probability. patsnap.com This leads to racemization , producing a nearly 1:1 mixture of enantiomers (both retention and inversion of configuration) if the starting material was optically active. quora.com

Elimination Reactions Leading to Unsaturated Pyrrolidine Derivatives

In the presence of a base, this compound can undergo elimination reactions to form unsaturated pyrrolidine derivatives, specifically ∆²-pyrroline or ∆³-pyrroline. These reactions compete with nucleophilic substitutions.

Regioselectivity and Stereoselectivity of Elimination

Elimination can occur via E1 (unimolecular) or E2 (bimolecular) pathways, which parallel their SN1 and SN2 counterparts. masterorganicchemistry.com

Regioselectivity: The structure of this compound has two distinct types of β-hydrogens (hydrogens on carbons adjacent to the iodine-bearing carbon) that can be removed: those at C2 and those at C4.

Elimination of a C2-proton: Leads to the formation of 1-acetyl-∆²-pyrroline.

Elimination of a C4-proton: Leads to the formation of 1-acetyl-∆³-pyrroline.

The major product is typically predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. youtube.comyoutube.com In this case, 1-acetyl-∆²-pyrroline is a disubstituted enamine derivative, while 1-acetyl-∆³-pyrroline is a disubstituted alkene. The relative stability and thus the product ratio can be influenced by the specific base and reaction conditions.

However, when a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the reaction can favor the Hofmann Rule . The bulky base preferentially removes the more sterically accessible proton. chemistrysteps.com In this molecule, the C4 protons are generally more accessible than the C2 protons, which could lead to an increased yield of the "anti-Zaitsev" product, 1-acetyl-∆³-pyrroline.

Stereoselectivity: E2 eliminations require a specific spatial arrangement where the β-hydrogen and the leaving group are anti-periplanar (in a staggered conformation, 180° apart). khanacademy.org This requirement can influence which of the available β-hydrogens is removed, especially in conformationally restricted systems. The five-membered pyrrolidine ring has a degree of flexibility (envelope and twist conformations), which generally allows for the necessary bond alignments to occur for the elimination of protons from either C2 or C4.

| Product | Base | Favored Rule | Description |

| 1-acetyl-∆²-pyrroline | Small, strong base (e.g., NaOEt) | Zaitsev | Forms the more substituted double bond. |

| 1-acetyl-∆³-pyrroline | Bulky, strong base (e.g., K-OtBu) | Hofmann | Forms the less substituted double bond due to steric accessibility. |

Organometallic Cross-Coupling Chemistry Utilizing the Alkyl Iodide Handlenih.gov

The carbon-iodine bond of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds under relatively mild conditions. wikipedia.orgwikipedia.org

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the alkyl iodide with an alkene, typically in the presence of a Pd(0) catalyst and a base. wikipedia.org The reaction with an alkene like methyl acrylate (B77674) would yield a substituted pyrrolidine with a propenoate side chain. researchgate.net The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond to form a Pd(II) complex. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond. wikipedia.org

β-Hydride Elimination: A hydrogen from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Methyl acrylate | Pd(OAc)₂ / PPh₃ | NaHCO₃ | DMF | Good |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | High |

| Eugenol | Pd(OAc)₂ | Et₃N | DMF | High |

(Yields are representative for analogous Heck reactions involving iodo-heterocycles and various alkenes) researchgate.netnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the alkyl iodide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI), along with a base like an amine. organic-chemistry.org Copper-free protocols have also been developed. nih.govnih.gov The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Heck reaction, it begins with oxidative addition of the alkyl iodide to Pd(0).

Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper catalyst. wikipedia.org

Reductive Elimination: The final product is released from the palladium complex, which regenerates the active Pd(0) catalyst.

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | High |

| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | ~95% |

(Yields are representative for analogous Sonogashira reactions involving alkyl/aryl halides) nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between the alkyl iodide and an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgfishersci.co.uk The reaction requires a palladium catalyst and a base. yonedalabs.com The catalytic cycle is well-established:

Oxidative Addition: Pd(0) inserts into the C-I bond to form the Pd(II) intermediate. youtube.com

Transmetalation: The organoboron compound, activated by the base (e.g., to form a boronate species), transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst for the next cycle. youtube.com

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | High |

| Indole-5-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | >90% |

(Yields are representative for analogous Suzuki-Miyaura reactions involving iodo-heterocycles) nih.gov

Other Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this particular iodopyrrolidine derivative are not extensively documented, its reactivity can be inferred from the well-established behavior of similar alkyl and aryl iodides in these transformations. Common palladium-catalyzed reactions are particularly relevant. mdpi.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This transformation is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position of the pyrrolidine ring. The general mechanism involves the oxidative addition of the iodopyrrolidine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Heck-Mizoroki Reaction: In a Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to form a substituted pyrrolidine. organic-chemistry.org The reaction proceeds via oxidative addition of the C-I bond to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. nih.gov This method allows for the introduction of alkenyl substituents.

Sonogashira Coupling: This coupling reaction would enable the formation of a carbon-carbon bond between the 3-position of the pyrrolidine ring and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The products of this reaction, 3-alkynylpyrrolidines, are valuable building blocks in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would allow for the formation of a carbon-nitrogen bond by reacting this compound with a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the synthesis of N-substituted pyrrolidines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Illustrative Data for Transition Metal-Catalyzed Transformations of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(3-Phenylpyrrolidin-1-yl)ethanone |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1-(3-Styrylpyrrolidin-1-yl)ethanone |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(3-(Phenylethynyl)pyrrolidin-1-yl)ethanone |

Cyclization Reactions and Intramolecular Processes

The presence of the iodo group on the pyrrolidine ring opens up possibilities for various intramolecular cyclization reactions, leading to the formation of bicyclic and more complex heterocyclic systems. These reactions can proceed through different mechanisms, including radical and transition metal-mediated pathways.

One important class of such transformations is the intramolecular Heck reaction . wikipedia.org If a suitable unsaturated tether is introduced elsewhere in the this compound molecule, for example, at the nitrogen atom or as a substituent on the acetyl group, an intramolecular palladium-catalyzed cyclization could be initiated. The reaction would proceed via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene or alkyne. The resulting cyclic organopalladium intermediate can then undergo β-hydride elimination or other termination steps to afford a bicyclic product. The regioselectivity and stereoselectivity of these cyclizations are often predictable and can be controlled by the nature of the substrate and reaction conditions. chim.it

Radical cyclizations also represent a powerful strategy for the construction of cyclic systems from iodo-precursors. thieme.de Treatment of this compound derivatives containing an appropriately positioned radical acceptor (e.g., an alkene or alkyne) with a radical initiator, such as AIBN and a reducing agent like tributyltin hydride, would generate a pyrrolidinyl radical at the 3-position. This radical can then undergo an intramolecular addition to the unsaturated bond, leading to the formation of a new ring. A particularly relevant subclass is the Atom Transfer Radical Cyclization (ATRC) , where a transition metal complex mediates the transfer of the iodine atom, generating the radical intermediate. nih.govresearchgate.net

Illustrative Examples of Potential Intramolecular Cyclization Precursors and Products

| Precursor Derived from this compound | Reaction Type | Product |

|---|---|---|

| N-(pent-4-enoyl)-3-iodopyrrolidine | Intramolecular Heck Reaction | A bicyclic lactam |

Kinetic Studies of Key Transformations of the Compound

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. For this compound, kinetic studies of its key reactions would help in understanding the factors that influence reaction rates and in optimizing reaction conditions.

In the context of nucleophilic substitution reactions (SN2) , where the iodide is displaced by a nucleophile, the rate of the reaction would be expected to follow second-order kinetics, being first order in both the iodopyrrolidine and the nucleophile. The rate would be influenced by the steric hindrance around the reaction center, the nature of the solvent, and the nucleophilicity of the incoming group.

For transition metal-catalyzed cross-coupling reactions , the kinetics can be more complex, often involving multiple steps in the catalytic cycle. For instance, in a Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates, catalyst, and ligands used. researchgate.net Kinetic studies could reveal whether the oxidative addition of the C-I bond to the palladium catalyst or the reductive elimination of the product is the slowest step in the catalytic cycle.

Hypothetical Kinetic Data for the SN2 Reaction of this compound with Azide

| [this compound] (M) | [NaN₃] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 0.2 | 0.1 | 2.4 x 10⁻⁵ |

Investigation of Iodine-Mediated Electron Transfer Processes

The iodine atom in this compound can participate in electron transfer processes, particularly in the context of radical reactions. Iodine-mediated reactions often involve the formation of radical intermediates through single-electron transfer (SET) mechanisms.

For instance, in certain photochemical or radical-initiated reactions, the carbon-iodine bond can undergo homolytic cleavage to generate a pyrrolidin-3-yl radical and an iodine radical. This process can be facilitated by light or a radical initiator. The resulting pyrrolidinyl radical can then engage in various subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction.

Furthermore, iodine itself can act as a catalyst or mediator in certain oxidative transformations. researchgate.net While specific studies on this compound are not available, it is conceivable that under certain conditions, the iodine atom could be involved in charge-transfer complexes or other intermediates that facilitate electron transfer and subsequent chemical reactions. For example, iodine is known to catalyze a variety of organic transformations, often proceeding through mechanisms that involve electrophilic activation or the formation of iodonium (B1229267) intermediates. mdpi.com

This compound: A Versatile Precursor and Synthetic Building Block in Advanced Organic Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its three-dimensional structure that allows for effective exploration of chemical space. nih.govresearchgate.net Within the diverse family of pyrrolidine-containing molecules, this compound stands out as a particularly valuable synthetic intermediate. Its structure combines the N-acetylated pyrrolidine core, which modulates solubility and electronic properties, with a reactive iodine atom at the C3 position. This iodine serves as a versatile functional handle, enabling a wide array of chemical transformations. This article explores the utility of this compound as a precursor and building block in the synthesis of complex organic molecules, focusing on strategies for its incorporation, derivatization, and application in constructing diverse and chiral molecular frameworks.

Emerging Research Frontiers and Unexplored Chemical Reactivity of 1 3 Iodopyrrolidin 1 Yl Ethanone

Investigation of Radical Chemistry Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1-(3-Iodopyrrolidin-1-yl)ethanone is a focal point for investigations into radical chemistry. The relatively weak nature of the C-I bond allows for its homolytic cleavage, generating a pyrrolidinyl radical and an iodine radical. This reactivity is particularly relevant in processes like photochemically induced cyclopropanation of olefins, where the release of an iodine radical is a key step. rsc.org

Recent studies on similar iodo-compounds, such as iodoform (B1672029) (CHI3), have provided insights into the fundamental processes that may govern the radical chemistry of this compound. rsc.org Time-resolved X-ray liquidography has revealed that photoexcitation of iodoform leads to the rapid formation of CHI2 and iodine radicals. rsc.org These radicals can then undergo competing geminate recombination pathways, either reforming the starting material or leading to the formation of an isomer. rsc.org This fundamental understanding of C-I bond cleavage and subsequent radical reactions in analogous systems provides a framework for exploring similar transformations with this compound.

The generation of the azide (B81097) radical through the homolytic cleavage of iodine azide has been shown to participate in various radical reactions, including the 1,2-functionalization of alkenes. uni-hannover.de This suggests the potential for this compound to participate in analogous radical addition reactions if the C-I bond can be selectively cleaved to generate the corresponding pyrrolidinyl radical.

Photochemical Transformations and Photoinduced Electron Transfer

The presence of both a chromophoric acetyl group and a labile carbon-iodine bond makes this compound a candidate for various photochemical transformations. Photoinduced electron transfer (PET) is a key mechanism that can be exploited. In a general sense, PET processes involve the transfer of an electron from a donor to an acceptor molecule upon photoexcitation. pku.edu.cnyoutube.com

For instance, the irradiation of certain cation radicals in the presence of alcohols can lead to the reduction of the radical and oxidation of the alcohol, a process that can be photocatalytic. rsc.org This highlights the potential for this compound to act as either a photosensitizer or a substrate in such PET reactions, depending on the specific reaction conditions and the nature of other participating molecules.

The development of photoredox catalysis, often utilizing dyes like eosin (B541160) Y under visible light, has opened up new avenues for green synthesis. researchgate.net These methods can generate radical cations from amines through a single electron transfer (SET) pathway, which can then participate in further reactions. researchgate.net Given the nitrogen atom within the pyrrolidine (B122466) ring of this compound, its potential to engage in similar photoinduced SET processes warrants investigation.

Furthermore, photochemical reactions can lead to the formation of reactive intermediates like azomethine ylides, which can then undergo cycloaddition reactions. researchgate.net While not directly involving the C-I bond, the pyrrolidine scaffold itself can be a platform for such photochemical transformations. The efficiency and outcome of these reactions can be influenced by factors such as the solvent, the presence of oxygen, and the specific photosensitizer used. researchgate.net

Green Chemistry Approaches to its Synthesis and Reactions

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and reactions of heterocyclic compounds. frontiersin.org For this compound, this translates to exploring more environmentally benign synthetic routes and reaction conditions.

Traditional synthesis of this compound involves the iodination of a pyrrolidine derivative followed by acylation. evitachem.com Green approaches could focus on using safer solvents, reducing waste, and employing catalytic methods. For example, the use of ionic liquids as recyclable "green" solvents has shown promise in various organic reactions, including 1,3-dipolar cycloadditions to form pyrrolidine-containing structures. mdpi.comnih.gov These solvents offer advantages such as low vapor pressure, high thermal stability, and the potential for catalyst recycling. mdpi.com

One-pot, multi-component reactions represent another key strategy in green chemistry, as they can significantly improve atom economy and reduce the need for intermediate purification steps. mdpi.comrsc.org The development of such a process for the synthesis of this compound or its derivatives would be a significant advancement. Furthermore, performing reactions under solvent-free conditions, where possible, can drastically reduce environmental impact. mdpi.com

The use of water or ethanol-water mixtures as reaction media is another hallmark of green chemistry. rsc.org Catalyst-free conditions at room temperature have been successfully employed for the synthesis of complex pyrrolidine-fused spirooxindoles in an EtOH-H2O system. rsc.org Exploring similar conditions for the synthesis and subsequent reactions of this compound could lead to more sustainable chemical processes.

Potential for Supramolecular Interactions in Chemical Systems (non-biological)

The molecular structure of this compound, featuring a polar amide group and a halogen atom, suggests its potential to participate in various non-covalent interactions, which are the foundation of supramolecular chemistry. These interactions, such as hydrogen bonding and halogen bonding, can lead to the formation of well-ordered, self-assembled structures in the solid state or in solution.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. The iodine atom in this compound is a potential halogen bond donor, capable of interacting with Lewis basic sites on other molecules.

While specific studies on the supramolecular chemistry of this compound are not widely reported, the principles can be inferred from related systems. The ability of molecules to form defined architectures through these weak interactions is crucial for the development of new materials with tailored properties.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the electrophilic carbon attached to the iodine, the carbonyl group, and the pyrrolidine ring itself—presents both a challenge and an opportunity for selective functionalization.

Chemo- and Regioselective Functionalization

| Functional Group | Potential Reactions | Controlling Factors |

| Carbon-Iodine Bond | Nucleophilic substitution, Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), Radical reactions | Nature of the nucleophile/coupling partner, catalyst system, reaction conditions (temperature, solvent) |

| Carbonyl Group | Reduction, Aldol condensation, Wittig reaction | Choice of reducing agent, base, and ylide |

| Pyrrolidine Ring (α- to Nitrogen) | Deprotonation and alkylation | Steric hindrance, directing effects of the acetyl group |

Data table compiled from general organic chemistry principles and information on related compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound makes it an excellent substrate for such reactions. evitachem.com For instance, Sonogashira coupling with terminal alkynes could be used to introduce new carbon frameworks at the 3-position of the pyrrolidine ring. researchgate.net

Controlling the regioselectivity of these reactions is crucial. For example, in a 1,3-dipolar cycloaddition reaction involving an azomethine ylide and a dinitro-diene, the reaction proceeded with high regioselectivity, yielding a single product. mdpi.com This level of control is highly desirable when planning synthetic routes involving this compound.

Furthermore, the development of enantioselective synthetic methods, potentially using chiral auxiliaries or organocatalysts, would provide access to enantiomerically pure forms of this compound and its derivatives. evitachem.com This is particularly important for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.